molecular formula C20H26O5 B591202 Eupaglehnin C CAS No. 476630-49-6

Eupaglehnin C

Cat. No.: B591202
CAS No.: 476630-49-6
M. Wt: 346.423
InChI Key: LQAWDKQOLJURMN-VJQSGOAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a natural product found in plants such as Pegolettia senegalensis, Eupatorium chinense, and Eupatorium serotinum. Its intricate molecular structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eupaglehnin C involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclodeca[b]furan ring: This step involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the ring structure.

    Introduction of functional groups: Various reagents are used to introduce the methylidene, oxo, and hydroxymethyl groups into the molecule. This may involve oxidation, reduction, and substitution reactions.

    Final esterification: The but-2-enoate group is introduced through esterification reactions, often using acid catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Eupaglehnin C undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the oxo group can produce secondary alcohols.

Scientific Research Applications

Eupaglehnin C has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Eupaglehnin C involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Eupaglehnin C: Found in similar plant species and shares structural similarities.

    Other cyclodeca[b]furan derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its natural occurrence in certain plant species. This makes it a valuable compound for studying complex organic reactions and exploring potential therapeutic applications.

Properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWDKQOLJURMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eupaglehnin C
Reactant of Route 2
Eupaglehnin C
Reactant of Route 3
Eupaglehnin C
Reactant of Route 4
Reactant of Route 4
Eupaglehnin C
Reactant of Route 5
Eupaglehnin C
Reactant of Route 6
Eupaglehnin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.